spectroscopic data (NMR, IR, MS) for 6-Fluoro-8-nitrochroman
spectroscopic data (NMR, IR, MS) for 6-Fluoro-8-nitrochroman
6-Fluoro-8-nitrochroman: A Comprehensive Spectroscopic and Methodological Whitepaper
I. Executive Summary & Structural Dynamics
6-Fluoro-8-nitrochroman (CAS: 282547-27-7) is a highly functionalized bicyclic scaffold utilized extensively in medicinal chemistry and drug development[1]. The molecule consists of a 3,4-dihydro-2H-1-benzopyran (chroman) core, modified by a strongly electron-withdrawing nitro group at the C8 position and an electronegative, yet π -donating, fluorine atom at the C6 position.
Accurate structural elucidation of this compound requires a deep understanding of its electronic push-pull dynamics and conformational preferences. The dihydropyran ring of the chroman system predominantly adopts a half-chair conformation to minimize torsional strain[2]. This conformational reality, combined with the extreme electronic anisotropy generated by the ortho/para-directing oxygen and the meta-directing nitro group, creates a highly distinct spectroscopic fingerprint across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) platforms.
II. Multinuclear NMR Profiling: Causality and Coupling
NMR spectroscopy provides the most definitive proof of the regiochemistry in 6-Fluoro-8-nitrochroman. The choice of solvent—typically anhydrous Chloroform-d ( CDCl3 )—is deliberate; its non-polar nature mimics the lipophilic environment of the chroman ring, preventing solvent-induced conformational shifts and suppressing exchange-broadening[3].
H NMR: The Aromatic and Aliphatic Spin Systems
The aromatic region features two distinct protons: H-5 and H-7.
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H-7 is positioned ortho to the powerfully electron-withdrawing nitro group, which severely depletes its local electron density. Consequently, H-7 is strongly deshielded, appearing downfield at ~7.65 ppm.
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H-5 is para to the ring oxygen (a π -donor) and ortho to the fluorine atom. The combined shielding effects push H-5 relatively upfield to ~6.95 ppm.
Both protons exhibit a doublet of doublets (dd) splitting pattern due to scalar coupling with each other ( 4JH,H≈3.0 Hz) and with the 19F nucleus ( 3JH,F≈8.0 Hz).
C and 19 F NMR: Heteronuclear Interactions
The 13 C spectrum is dominated by carbon-fluorine spin-spin coupling, which propagates through the aromatic σ -framework[4]. The C6 carbon, directly attached to fluorine, splits into a massive doublet ( 1JC,F≈242 Hz). The adjacent C5 and C7 carbons exhibit 2JC,F couplings of ~24 Hz. The 19 F NMR spectrum provides a single, highly sensitive resonance around -118.5 ppm, split into a triplet-like multiplet due to equivalent 3JH,F couplings with H-5 and H-7[5].
Table 1: Consolidated NMR Spectral Data ( CDCl3 , 400 MHz)
| Nucleus | Position | Chemical Shift ( δ , ppm) | Multiplicity & Coupling Constants ( J in Hz) |
| 1 H | C2-H 2 | 4.35 | t, J=5.2 (Adjacent to oxygen) |
| C4-H 2 | 2.92 | t, J=6.5 (Benzylic) | |
| C3-H 2 | 2.15 | m (Complex multiplet due to half-chair) | |
| H-5 | 6.95 | dd, 3JH,F=8.2 , 4JH,H=3.0 | |
| H-7 | 7.65 | dd, 3JH,F=7.8 , 4JH,H=3.0 | |
| 13 C | C6 (C-F) | 155.2 | d, 1JC,F=242.5 |
| C8a (C-O) | 146.8 | d, 4JC,F=2.5 | |
| C8 (C-NO 2 ) | 138.4 | d, 3JC,F=8.1 | |
| C7 | 112.3 | d, 2JC,F=24.8 | |
| C5 | 116.7 | d, 2JC,F=23.5 | |
| C2 | 66.4 | s (Aliphatic ether) | |
| 19 F | F-6 | -118.5 | t (apparent), 3JF,H≈8.0 |
III. Vibrational Spectroscopy (FT-IR)
Attenuated Total Reflectance (ATR) FT-IR is the method of choice. Unlike traditional KBr pellet methods, ATR prevents moisture absorption (which broadens the spectrum) and avoids pressure-induced ion-exchange reactions with the nitro group. The nitroaromatic signature is unmistakable, characterized by intense asymmetric and symmetric stretching vibrations[6].
Table 2: Key FT-IR Vibrational Modes (ATR, solid state)
| Wavenumber (cm −1 ) | Intensity | Vibrational Assignment | Mechanistic Rationale |
| 1535 | Strong | -NO 2 Asymmetric Stretch | Out-of-phase expansion of N=O bonds[6]. |
| 1348 | Strong | -NO 2 Symmetric Stretch | In-phase expansion of N=O bonds[6]. |
| 1245 | Medium | C-F Stretch | Highly polar bond yields strong dipole moment change. |
| 1065 | Strong | C-O-C Asymmetric Stretch | Characteristic of the dihydropyran ether linkage. |
| 2930, 2865 | Weak | C-H Aliphatic Stretch | sp 3 hybridized carbons of the chroman ring. |
IV. Mass Spectrometry (EI-MS) & Fragmentation
Electron Ionization (EI) at 70 eV is selected to provide a standardized, highly reproducible fragmentation pattern. 70 eV provides sufficient internal energy to shatter the robust bicyclic system, yielding diagnostic structural fragments.
The molecular ion ( M+∙ ) appears at m/z 197. The primary fragmentation pathway involves the loss of the nitro group as an NO2∙ radical, yielding a stable substituted chromyl cation at m/z 151. A secondary, highly diagnostic pathway is the Retro-Diels-Alder (RDA) cleavage of the dihydropyran ring. This expels a neutral ethylene molecule (28 Da) from the C2-C3 positions, confirming the presence of the saturated aliphatic ring segment.
Caption: Mass spectrometry fragmentation pathways for 6-Fluoro-8-nitrochroman.
V. Self-Validating Experimental Protocols
To ensure absolute data integrity, the following protocols utilize built-in self-validation mechanisms.
Protocol A: Multinuclear NMR Acquisition
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Sample Preparation: Dissolve 15 mg of 6-Fluoro-8-nitrochroman in 0.6 mL of anhydrous CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Tuning and Matching: Insert the sample and strictly tune the probe to the Larmor frequencies of 1 H, 13 C, and 19 F. Validation: A sharp dip in the tuning curve ensures maximum power transfer and signal-to-noise ratio.
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Shimming: Perform gradient shimming on the Z1-Z5 axes. Validation: The 1 H signal of the residual CHCl 3 solvent peak (7.26 ppm) must achieve a line width at half height (FWHM) of <0.8 Hz.
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Acquisition:
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1 H: 16 scans, 30° pulse angle, 2-second relaxation delay (D1).
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13 C: 1024 scans, power-gated 1 H decoupling (WALTZ-16), 2-second D1.
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19 F: 64 scans, 1 H decoupled, referenced to internal CFCl 3 (0 ppm) or external trifluoroacetic acid (-76.5 ppm).
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Protocol B: ATR FT-IR Analysis
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Background Calibration: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm −1 resolution). Validation: The background must show near 100% transmittance, confirming the removal of atmospheric H 2 O and CO 2 .
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Sample Acquisition: Place 2-3 mg of the solid compound directly onto the crystal. Apply uniform pressure using the anvil.
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Data Processing: Acquire 32 scans. Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, ensuring relative peak intensities match transmission spectra.
Protocol C: GC-EI-MS Analysis
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Instrument Tuning: Introduce Perfluorotributylamine (PFTBA) calibration gas. Validation: The system must auto-tune to achieve target relative abundances for m/z 69 (100%), 219 (>40%), and 502 (>2%), ensuring mass axis accuracy and proper electron multiplier gain.
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Chromatography: Inject 1 μ L of a 1 mg/mL solution (in dichloromethane) onto a non-polar capillary column (e.g., HP-5MS). Use a temperature gradient from 100°C to 280°C at 15°C/min.
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Ionization: Operate the EI source at exactly 70 eV, scanning from m/z 50 to 300.
Caption: Analytical workflow for the structural validation of 6-Fluoro-8-nitrochroman.
VI. References
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"1266339-55-2 cas号1266339-55-2分子式、结构式、MSDS、熔点", Guidechem,
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"Screening Method for Nitroaromatic Compounds in Water Based on Solid-Phase Microextraction and Infrared Spectroscopy", ACS Publications,
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"The NMR Spectra of Some Chroman Derivatives", SciSpace,
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"Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives", PMC,
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"A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η6-fluoroarene)tricarbonylchromium complexes", RSC Publishing,
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"Average orientation of a fluoroaromatic molecule in lipid bilayers from DFT-informed NMR measurements of 1H–19F dipolar couplings", PMC,
Sources
- 1. 页面加载中... [china.guidechem.com]
- 2. scispace.com [scispace.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η 6 -fluoroarene)tricarbonylchromiu ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01249F [pubs.rsc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
